![molecular formula C8H12ClN3O2 B13481946 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1H-1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. For example, in medicinal applications, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-1,2,4-Triazole-1-acetic acid
- 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
Uniqueness
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from other triazole derivatives and can lead to different biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C8H12ClN3O2 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
2-[1-(1,2,4-triazol-1-yl)cyclobutyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7(13)4-8(2-1-3-8)11-6-9-5-10-11;/h5-6H,1-4H2,(H,12,13);1H |
InChI-Schlüssel |
BXUPRGRYQHHKNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC(=O)O)N2C=NC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


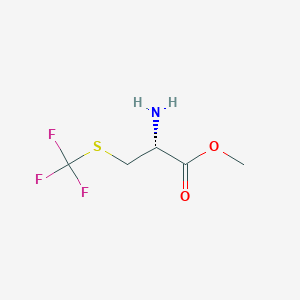
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)

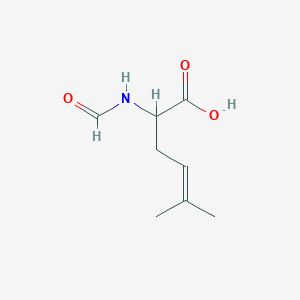
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
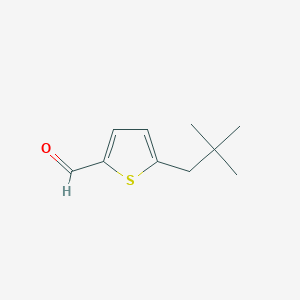
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
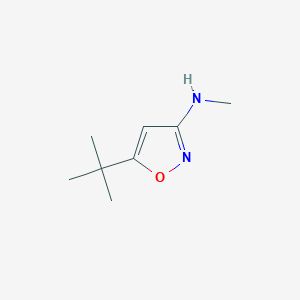
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
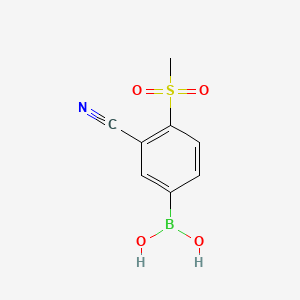

![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
